N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act by inhibiting the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth and multiplication .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a precursor to folic acid. This results in a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
It is known that sulfonamides are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis. This could potentially lead to the death of the bacteria, depending on the extent of the disruption and the susceptibility of the bacteria .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHCKCKBORGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.